molecular formula C₅₆H₇₆N₁₆O₂₂ B612490 beta-Amyloid (1-11) CAS No. 190436-05-6

beta-Amyloid (1-11)

Cat. No.: B612490
CAS No.: 190436-05-6
M. Wt: 1325.30
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Description

Beta-Amyloid (1-11) is a peptide fragment derived from the larger amyloid precursor protein. This peptide is composed of the first eleven amino acids of the beta-amyloid protein, which is known for its association with Alzheimer’s disease. The accumulation and aggregation of beta-amyloid peptides in the brain are considered key factors in the development of Alzheimer’s disease, leading to the formation of amyloid plaques that disrupt neuronal function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-amyloid (1-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .

Industrial Production Methods

Industrial production of beta-amyloid (1-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Beta-amyloid (1-11) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Beta-amyloid (1-11) is widely used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:

Mechanism of Action

Beta-amyloid (1-11) exerts its effects primarily through its ability to aggregate and form amyloid plaques. These plaques disrupt neuronal function by interfering with synaptic transmission and inducing neuroinflammation. The peptide interacts with various molecular targets, including cell surface receptors and enzymes involved in amyloid precursor protein processing. The aggregation of beta-amyloid peptides is a key event in the pathogenesis of Alzheimer’s disease .

Comparison with Similar Compounds

Beta-amyloid (1-11) can be compared with other amyloid peptides, such as beta-amyloid (1-42) and beta-amyloid (1-40). While all these peptides are derived from the amyloid precursor protein, they differ in their length and aggregation properties. Beta-amyloid (1-42) is more prone to aggregation and is considered more neurotoxic compared to beta-amyloid (1-40). The shorter beta-amyloid (1-11) fragment is often used in studies to understand the initial stages of amyloid aggregation and its interactions with other molecules .

List of Similar Compounds

  • Beta-amyloid (1-42)
  • Beta-amyloid (1-40)
  • Beta-amyloid (25-35)
  • Beta-amyloid (17-24)

These peptides are commonly studied in the context of Alzheimer’s disease and other neurodegenerative disorders .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61)/t27-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNCCPVJIGFHDN-BVISTOLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H76N16O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747894
Record name L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190436-05-6
Record name L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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